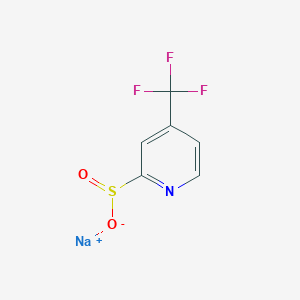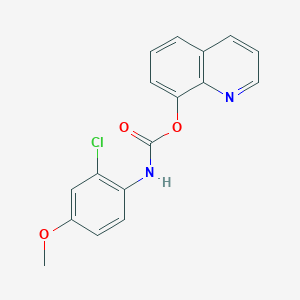
8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.758 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and synthetic organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 2-chloro-4-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran under reflux conditions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学的研究の応用
8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit protein kinases or other enzymes involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 8-Quinolyl N-(3-chloro-4-methylphenyl)carbamate
- 8-Quinolyl N-(4-chloro-2-methylphenyl)carbamate
- 8-Quinolyl N-(2-chloro-6-methylphenyl)carbamate
Uniqueness
8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group at the 4-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for drug development .
特性
CAS番号 |
59741-12-7 |
|---|---|
分子式 |
C17H13ClN2O3 |
分子量 |
328.7 g/mol |
IUPAC名 |
quinolin-8-yl N-(2-chloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-12-7-8-14(13(18)10-12)20-17(21)23-15-6-2-4-11-5-3-9-19-16(11)15/h2-10H,1H3,(H,20,21) |
InChIキー |
IMKSMDRQAHLXNZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-](/img/structure/B11944510.png)
![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)

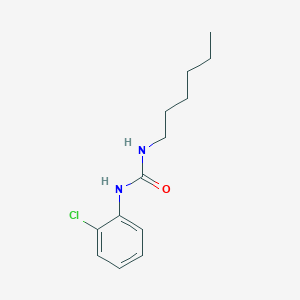
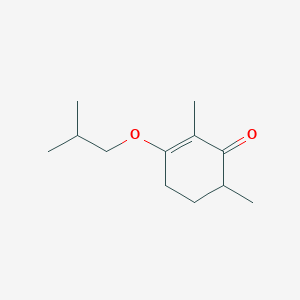
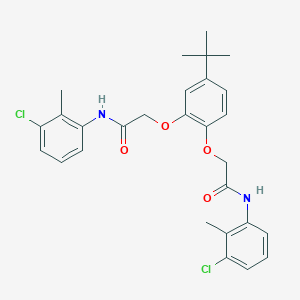
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)



